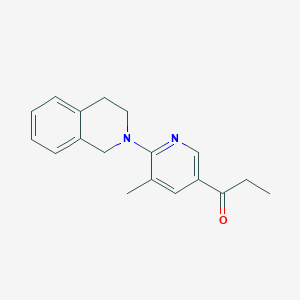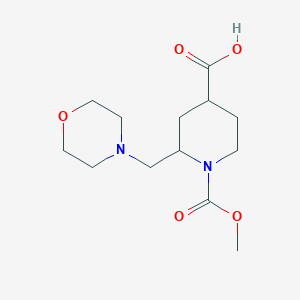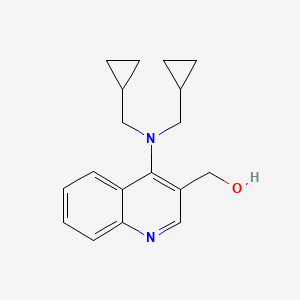
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological and pharmacological activities, making them a subject of extensive research in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and indole groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted indole compounds .
科学的研究の応用
3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of viral replication .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
What sets 3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of amino, methyl, and tricarbonitrile groups allows for a wide range of chemical modifications and interactions with biological targets .
特性
分子式 |
C17H13N5 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC名 |
(2Z,4E)-3-amino-5-(1H-indol-5-yl)-4-methylpenta-2,4-diene-1,1,1-tricarbonitrile |
InChI |
InChI=1S/C17H13N5/c1-12(15(21)8-17(9-18,10-19)11-20)6-13-2-3-16-14(7-13)4-5-22-16/h2-8,22H,21H2,1H3/b12-6+,15-8- |
InChIキー |
NHZOLXWSGFWJAA-KHIIMNEHSA-N |
異性体SMILES |
C/C(=C\C1=CC2=C(C=C1)NC=C2)/C(=C/C(C#N)(C#N)C#N)/N |
正規SMILES |
CC(=CC1=CC2=C(C=C1)NC=C2)C(=CC(C#N)(C#N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)
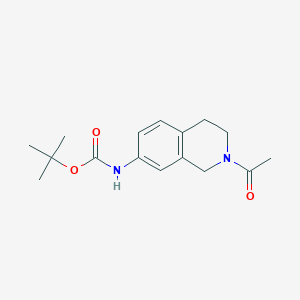
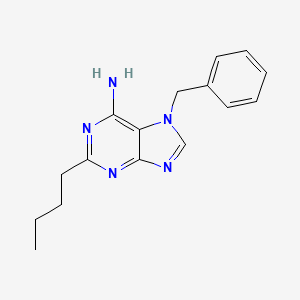

![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)
![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)



